molecular formula C24H22F8O8 B3103622 Bis-PEG4-TFP ester CAS No. 1446282-42-3

Bis-PEG4-TFP ester

Cat. No.: B3103622
CAS No.: 1446282-42-3
M. Wt: 590.4 g/mol
InChI Key: QKJYOLJOWDJZRB-UHFFFAOYSA-N
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Description

Bis-PEG4-TFP ester, also known as Bis-Mal-Lysine-PEG4-TFP ester, is a compound of significant interest in the field of bioconjugation and drug delivery. It is composed of a polyethylene glycol (PEG4) linker connected to two malonate groups, each conjugated to a lysine residue. The terminal functional group is a tetrafluorophenyl (TFP) ester, facilitating conjugation reactions with primary amine groups .

Mechanism of Action

Target of Action

Bis-PEG4-TFP ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is responsible for the ubiquitination of proteins, marking them for degradation, while the target protein is the specific protein that the PROTAC is designed to degrade .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking a target protein to an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The PEG-based structure of the compound is likely to enhance its solubility and stability, potentially improving its bioavailability .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease .

Biochemical Analysis

Biochemical Properties

Bis-PEG4-TFP ester plays a significant role in biochemical reactions. Each maleimide group in this compound reacts with a sulfhydryl group, and the TFP ester reacts with a free amine . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules, forming thiolester bonds .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily due to its ability to form conjugates with antibodies, antibody fragments, peptides, and small molecules . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The maleimide groups react with sulfhydryl groups, and the TFP ester reacts with free amines . This can lead to changes in gene expression and enzyme activation or inhibition.

Preparation Methods

The synthesis of Bis-PEG4-TFP ester typically involves multi-step organic synthesis techniques. The polyethylene glycol (PEG) linker is often prepared through polymerization of ethylene oxide, followed by functionalization to introduce reactive end groups. Malonate derivatives are then reacted with lysine residues under controlled conditions to form the bis-maleimide structure. Finally, the TFP ester group is added using a coupling agent such as trifluoromethanesulfonate activated ester, leading to the formation of the final compound .

Chemical Reactions Analysis

Bis-PEG4-TFP ester undergoes various types of chemical reactions, primarily involving its reactive TFP ester group. The TFP ester group selectively reacts with primary amines on biomolecules, forming stable amide bonds. This enables the precise attachment of payloads to targeting moieties. Common reagents used in these reactions include primary amines and coupling agents. The major products formed from these reactions are amide-linked conjugates .

Scientific Research Applications

Bis-PEG4-TFP ester finds extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Bis-PEG4-TFP ester is unique due to its combination of a polyethylene glycol linker and a tetrafluorophenyl ester group, which provides enhanced solubility, biocompatibility, and stability under physiological conditions. Similar compounds include:

These compounds share similar applications in bioconjugation, drug delivery, and imaging, but this compound stands out due to its specific combination of functional groups and linker properties.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F8O8/c25-13-11-14(26)20(30)23(19(13)29)39-17(33)1-3-35-5-7-37-9-10-38-8-6-36-4-2-18(34)40-24-21(31)15(27)12-16(28)22(24)32/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJYOLJOWDJZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132985
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446282-42-3
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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